molecular formula C14H13ClN2O3 B2911729 N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034379-73-0

N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

货号 B2911729
CAS 编号: 2034379-73-0
分子量: 292.72
InChI 键: ASOMYRSLEJUTFX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, also known as Cilnidipine, is a dihydropyridine calcium channel blocker. It is used for the treatment of hypertension and angina pectoris. Cilnidipine has a unique mechanism of action compared to other calcium channel blockers, making it a promising drug for the treatment of hypertension.

作用机制

N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide blocks both L-type and N-type calcium channels. L-type calcium channels are responsible for the contraction of smooth muscle cells in the blood vessels, while N-type calcium channels are responsible for the release of neurotransmitters such as norepinephrine. By blocking both types of calcium channels, cilnidipine reduces the contraction of smooth muscle cells and the release of neurotransmitters, resulting in a reduction in blood pressure.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has been found to have several biochemical and physiological effects. It reduces the contractility of vascular smooth muscle cells, resulting in vasodilation and a reduction in blood pressure. N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide also reduces the release of neurotransmitters such as norepinephrine, resulting in a reduction in sympathetic nervous system activity. Additionally, cilnidipine has been found to have antioxidant properties, reducing oxidative stress in the cardiovascular system.

实验室实验的优点和局限性

N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has several advantages for lab experiments. It has a unique mechanism of action compared to other calcium channel blockers, making it a promising drug for the treatment of hypertension. It has also been extensively studied, with a large body of research supporting its efficacy and safety. However, there are also limitations to using cilnidipine in lab experiments. It may have off-target effects that could complicate the interpretation of results. Additionally, the synthesis of cilnidipine is complex and may be difficult to reproduce in a lab setting.

未来方向

There are several future directions for research on cilnidipine. One area of interest is its potential use in the treatment of other cardiovascular diseases such as angina pectoris and heart failure. Another area of interest is its potential use in combination with other drugs for the treatment of hypertension. Additionally, there is a need for further research on the long-term safety and efficacy of cilnidipine.

合成方法

N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is synthesized by reacting 2-chloro-5-nitrobenzoic acid with 3-methoxypropionitrile to form 2-chloro-5-nitrobenzyl 3-methoxypropionate. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting compound is reacted with methyl acetoacetate to form 2-chloro-5-(methylamino)benzyl 3-methoxypropionate. The final step involves cyclization of the compound using sodium methoxide to form cilnidipine.

科学研究应用

N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has been extensively studied for its potential use in the treatment of hypertension. It has been found to have a unique mechanism of action, blocking both L-type and N-type calcium channels. This makes it more effective in reducing blood pressure compared to other calcium channel blockers. N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has also been studied for its potential use in the treatment of other cardiovascular diseases such as angina pectoris and heart failure.

属性

IUPAC Name

N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-17-8-9(12(20-2)7-13(17)18)14(19)16-11-6-4-3-5-10(11)15/h3-8H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOMYRSLEJUTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。